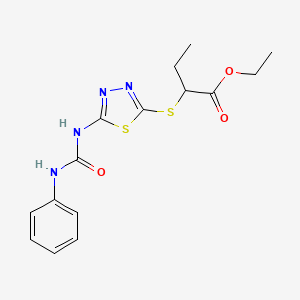
Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate, also known as compound 1, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate and its derivatives are primarily researched for their synthesis and potential pharmacological properties. One study demonstrated the synthesis of novel indole-based hybrid oxadiazole scaffolds incorporating this compound, which displayed potent urease inhibitory activity, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018). Similarly, another research synthesized various thiadiazole and triazole derivatives, exhibiting significant reactivity enhancement in cellobiase (Abd & Awas, 2008).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of derivatives of this compound. For instance, the synthesis of thiazoles and their fused derivatives exhibited in vitro antimicrobial activity against various bacterial and fungal isolates, indicating their potential in antimicrobial drug development (Wardkhan et al., 2008).
Antidiabetic Potential
A significant finding in the field of diabetes treatment was made when derivatives of this compound were synthesized and tested for their antidiabetic potential via α-glucosidase enzyme inhibition. The results suggested that these compounds could be used as lead molecules for further research in antidiabetic drug development (Nazir et al., 2018).
Gas-Phase Reactions in Heterocyclic Synthesis
Another interesting application is in the field of gas-phase pyrolysis for heterocyclic synthesis. Studies on ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate, a related compound, provided insights into the pyrolytic reactions used in heterocyclic synthesis (Al-Awadi & Elnagdi, 1997).
Inhibitors in Cancer Research
Derivatives of this compound, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, have been evaluated as glutaminase inhibitors in cancer research. These inhibitors have shown potential in attenuating the growth of cancer cells in vitro and in mouse models (Shukla et al., 2012).
Antihypertensive Properties
Research on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, chemically related to the compound , revealed their potential as antihypertensive agents due to their direct relaxant effect on vascular smooth muscle (Turner et al., 1988).
Propiedades
IUPAC Name |
ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-3-11(12(20)22-4-2)23-15-19-18-14(24-15)17-13(21)16-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJMWSNACDESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

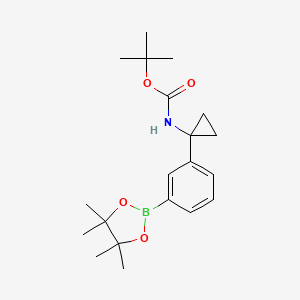
![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)
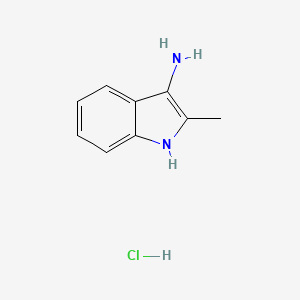
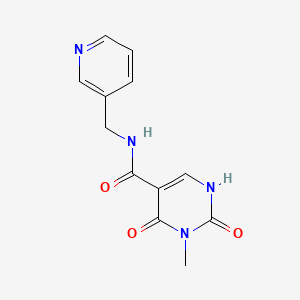
![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2577336.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2577337.png)
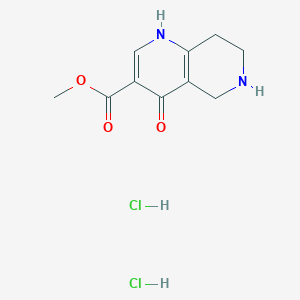



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2577347.png)
![[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B2577350.png)
![3-benzyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577351.png)